Imexon

Overview

Description

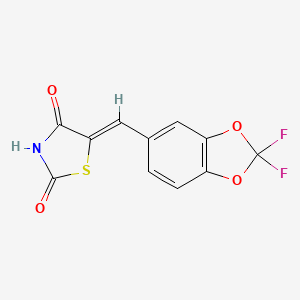

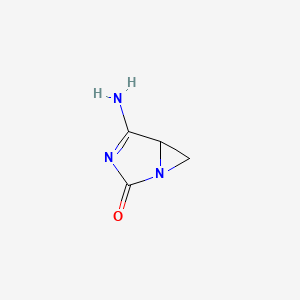

Imexon is a small molecule with the chemical formula C₄H₅N₃O. It is an aziridine-containing iminopyrrolidone that has shown promising antitumor activity in various cancer cell line models, including myeloma, lymphoma, and pancreatic cancer . This compound is known for its ability to induce oxidative stress in cancer cells, leading to apoptosis (programmed cell death) .

Mechanism of Action

Target of Action

Imexon primarily targets Ribonucleoside-diphosphate reductase subunit M2 and Ribonucleoside-diphosphate reductase large subunit . These enzymes play a crucial role in DNA synthesis, making them important targets for cancer therapeutics .

Mode of Action

This compound is a thiol-binding small molecule that induces mitochondrial oxidation, leading to a loss of membrane potential and the release of cytochrome C . This results in the activation of caspase-mediated apoptosis, leading to cancer cell death . This compound also inhibits ribonucleotide reductase, a key enzyme in DNA synthesis . Furthermore, it acts as a cell cycle inhibitor, causing cells to accumulate in the S phase .

Biochemical Pathways

This compound enters the cell and binds to glutathione and other sulfhydryl compounds, effectively preventing them from scavenging toxic free radicals . This leads to a buildup of free radicals, especially in rapidly dividing cancer cells . The resulting changes in mitochondrial membrane potential ultimately lead to the mitochondria swelling and bursting . This releases mitochondrial proteins, particularly cytochrome c, into the cytoplasm, activating caspase-mediated apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in normal mice and in dogs with mast cell tumors . In mice, peak plasma levels over 100 μg/ml were achieved with doses of 100 mg/kg given intraperitoneally . The drug was rapidly eliminated with half-lives of 8 minutes (α phase) and 29 minutes (β phase) . Only 20% of an oral this compound dose was absorbed in the mouse . In dogs, the α and β phase half-lives ranged from 18–26 minutes and 91–110 minutes, respectively . Peak levels over 100 μg/ml were obtained following intravenous doses of 12.5 mg/kg and 25 mg/kg .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the buildup of free radicals, changes in mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm . The subsequent activation of caspase-mediated apoptosis leads to cancer cell death .

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, cancer cells are subject to higher levels of oxidative stress compared to their normal counterparts . This makes them more vulnerable to the pro-oxidant effects of this compound . Therefore, the cellular redox balance can influence the efficacy of this compound . Additionally, the bulk water environment has been simulated using the universal solvation model based on solute electron density (SMD), which suggests that the stability and structure of this compound can be influenced by its environment .

Biochemical Analysis

Biochemical Properties

Imexon interacts with various enzymes, proteins, and other biomolecules. It has been found to modulate cellular redox balance, making it particularly effective against lymphoma cells, which are subject to higher levels of oxidative stress compared to their normal counterparts

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by disrupting redox signaling, causing molecular damage . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its prooxidant properties. It exerts its effects at the molecular level by increasing oxidative stress in cancer cells, leading to molecular damage . This can result in changes in gene expression, enzyme inhibition or activation, and other effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched. It has been noted that this compound can have a lasting impact on cellular redox balance .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with varying results depending on the dosage. While specific threshold effects and potential toxic or adverse effects at high doses are still being investigated, it has been noted that this compound can have significant anticancer effects .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its ability to modulate cellular redox balance. It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that is still being researched. It is believed to interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Imexon can be synthesized through various synthetic routes. One common method involves the reaction of 2-cyanoaziridine with hydrazine hydrate to form the iminopyrrolidone ring . The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Imexon undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidative products.

Reduction: this compound can also undergo reduction reactions, although these are less common compared to oxidation.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Imexon is similar to other cyanoaziridine derivatives, such as AMP423 . it has unique properties that distinguish it from these compounds:

Oxidative Stress Induction: This compound is particularly effective at inducing oxidative stress in cancer cells, which is a key mechanism of its anticancer activity.

Apoptosis Induction: This compound has a well-characterized mechanism of inducing apoptosis through mitochondrial pathways.

Cell Cycle Inhibition: This compound inhibits ribonucleotide reductase and causes cell cycle arrest in the S phase, which is not a common feature of all cyanoaziridine derivatives.

Similar compounds include:

AMP423: A naphthyl derivative of 2-cyanoaziridine-1-carboxamide with structural similarity to this compound.

Gemcitabine: Another ribonucleotide reductase inhibitor used in cancer therapy.

This compound stands out due to its unique combination of oxidative stress induction, apoptosis induction, and cell cycle inhibition, making it a promising candidate for further research and development in cancer therapy.

Properties

Key on ui mechanism of action |

Imexon enters the cell and binds to glutathione and other sulfhydryl compounds, effectively preventing them from scavenging the toxic free radicals. So, particularly in the rapidly dividing cancer cell, free radical build-up in the presence of imexon leads to changes in mitochondrial membrane potential and ultimately to the mitochondria swelling and bursting. Mitochondrial proteins, in particular cytochrome c, are released into the cytoplasm and this activates caspase-mediated apoptosis resulting in cancer cell death. This sequence of events has been well characterized and published in several papers in leading cancer journals. Imexon is probably the only cancer drug under development at this time which exploits this mechanism of action. Imexon is an inhibitor of ribonucleotide reductase, a key enzyme in DNA synthesis that is also a target for gemcitabine. Imexon is also a cell cycle inhibitor and in the presence of the drug cells accumulate in S phase. |

|---|---|

CAS No. |

59643-91-3 |

Molecular Formula |

C4H5N3O |

Molecular Weight |

111.10 g/mol |

IUPAC Name |

4-imino-1,3-diazabicyclo[3.1.0]hexan-2-one |

InChI |

InChI=1S/C4H5N3O/c5-3-2-1-7(2)4(8)6-3/h2H,1H2,(H2,5,6,8) |

InChI Key |

BIXBBIPTYBJTRY-UHFFFAOYSA-N |

SMILES |

C1C2N1C(=O)N=C2N |

Isomeric SMILES |

C1[C@@H]2N1C(=O)N=C2N |

Canonical SMILES |

C1C2N1C(=O)NC2=N |

Appearance |

Solid powder |

Key on ui other cas no. |

59643-91-3 |

Purity |

>98% |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BM 06002; BM-06002; BM06002; NSC 313425; NSC313425; NSC-313425; Imexon; Amplimexon. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.